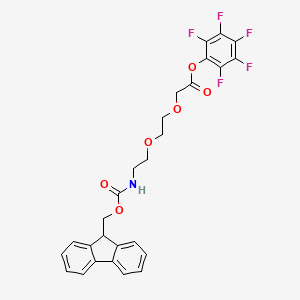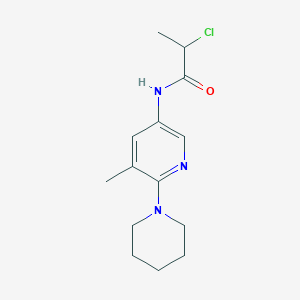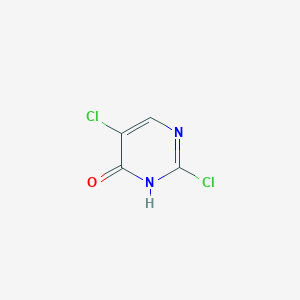
Fmoc-O2Oc-OPfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-O2Oc-OPfp is a compound used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound consists of a 9-fluorenylmethoxycarbonyl (Fmoc) group, an octanoyl (O2Oc) group, and a pentafluorophenyl (OPfp) ester. The Fmoc group is widely used for protecting amines in organic synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O2Oc-OPfp typically involves the following steps:
Formation of Fmoc-O2Oc: The 9-fluorenylmethoxycarbonyl chloride reacts with octanoic acid in the presence of a base such as triethylamine to form Fmoc-O2Oc.
Formation of this compound: The Fmoc-O2Oc is then reacted with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the use of high-purity reagents .
化学反応の分析
Types of Reactions: Fmoc-O2Oc-OPfp undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a basic secondary amine nucleophile such as piperidine.
Coupling Reactions: The pentafluorophenyl ester reacts with amines to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine, diethylamine, or morpholine in a mildly basic environment.
Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol for ester formation.
Major Products:
Deprotection: Removal of the Fmoc group yields a free amine.
Coupling: Formation of amide bonds in peptides.
科学的研究の応用
Fmoc-O2Oc-OPfp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a protecting group for amines in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-derivatized peptides are used to create hydrogels for tissue engineering and drug delivery applications.
作用機序
The mechanism of action of Fmoc-O2Oc-OPfp involves the protection and deprotection of amines during peptide synthesis:
Protection: The Fmoc group protects the amine group of amino acids, preventing unwanted reactions during peptide chain elongation.
Deprotection: The Fmoc group is removed under basic conditions, exposing the amine group for further reactions.
Coupling: The pentafluorophenyl ester facilitates the formation of amide bonds by reacting with amines.
類似化合物との比較
Boc-O2Oc-OPfp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-O2Oc-OPfp: Uses carbobenzoxy (Cbz) as the protecting group.
Comparison:
Fmoc vs. Boc: Fmoc is base-labile, while Boc is acid-labile.
Fmoc vs. Cbz: Fmoc offers easier removal under basic conditions compared to Cbz, which requires hydrogenolysis.
Fmoc-O2Oc-OPfp stands out due to its compatibility with a wide range of reaction conditions and its efficiency in peptide synthesis .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHMGSPKAJWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-Aminocycloheptyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide;hydrochloride](/img/structure/B2404826.png)
![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)



![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)



![2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)
![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)
